1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine
Overview
Description
The compound “1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine” is likely to be an aromatic compound due to the presence of a phenyl group (a variant of benzene). It has a bromine atom and a methoxy group (-OCH3) attached to the phenyl group, and a N-methylmethanamine functional group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a bromine atom, a methoxy group, and a N-methylmethanamine group. The exact spatial arrangement would depend on the specific sites of attachment of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom might be replaced in a nucleophilic aromatic substitution reaction. The methoxy group could undergo demethylation under certain conditions. The N-methylmethanamine group could participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a bromine atom .Scientific Research Applications
Metabolism and Derivatives : The metabolism of similar compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats, revealing pathways leading to alcohol and carboxylic acid metabolites, suggesting potential biological transformations of related compounds (Kanamori et al., 2002).
Antibacterial Properties : Bromophenols, structurally related to your compound, isolated from marine algae like Rhodomela confervoides, have shown antibacterial properties. This suggests potential antimicrobial applications for similar compounds (Xu et al., 2003).
Photochemical and Photophysical Properties : Research on zinc phthalocyanine derivatives, which include bromo- and methoxy-substituted compounds, reveals important photochemical and photophysical properties. This indicates potential uses in photodynamic therapy, particularly for treating cancer (Pişkin et al., 2020).
Synthesis and Chemical Reactions : Studies focus on synthesizing derivatives and exploring their reactions. For example, the synthesis of 1-substituted 3-alkoxy-1H-isoindoles involves brominated compounds, highlighting synthetic routes that may be relevant to your compound (Kuroda & Kobayashi, 2015).
Crystal Structure Analysis : Investigations into the crystal structures of related compounds, such as metobromuron (a phenylurea herbicide), provide insights into molecular interactions and properties, which can be valuable for understanding the behavior of similar compounds (Kang et al., 2015).
Mechanism of Action
Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound.
Future Directions
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJHBPONDSZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.